molecular formula C7H6N2O B057792 1H-Indazol-5-ol CAS No. 15579-15-4

1H-Indazol-5-ol

Cat. No. B057792
CAS RN: 15579-15-4
M. Wt: 134.14 g/mol
InChI Key: ZHDXWEPRYNHNDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Indazol-5-ol and its derivatives can be accomplished through several methods. A practical, metal-free synthesis approach from o-aminobenzoximes involves the selective activation of the oxime in the presence of an amino group, using methanesulfonyl chloride and triethylamine, which is mild and yields the compounds in good to excellent yields (Counceller et al., 2008). Additionally, the Rh(III)/Cu(II)-cocatalyzed synthesis from arylimidates and organo azides, and the palladium-catalyzed domino reaction for the synthesis of 2H-indazoles, highlight the versatility and efficiency of modern synthetic routes (Yu et al., 2013); (Halland et al., 2009).

Molecular Structure Analysis

The molecular structure of 1H-Indazol-5-ol derivatives has been extensively studied, utilizing techniques such as NMR and X-ray diffraction. The structure of indazol-2-yl-acetic acid, for instance, was determined by X-ray diffraction, revealing a supramolecular architecture involving O2-H...N1 intermolecular hydrogen bonds (Teixeira et al., 2006).

Chemical Reactions and Properties

1H-Indazol-5-ol and its derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional group compatibility. For example, the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition with nitrile imines demonstrates the compound's versatility in forming C-N bonds and participating in cycloaddition reactions (Spiteri et al., 2010).

Scientific Research Applications

  • Electrode Passivation in Batteries

    5-Hydroxy-1H-indazole (HI) is effective as a film-forming additive for positive electrodes in batteries, specifically over-lithiated layered oxide (OLO) electrodes. This additive forms a protective film through oxidative decomposition, enhancing the cycling performance of batteries (Kang et al., 2014).

  • Treatment of Ocular Hypertension and Glaucoma

    Certain derivatives of 1H-Indazole, such as 1-((S)-2-aminopropyl)-1H-indazol-6-ol, show potent activity as 5-HT2 receptor agonists. This compound has been identified for its potential in treating ocular hypertension and glaucoma, exhibiting significant ocular hypotensive activity in animal models (May et al., 2006).

  • Synthesis of N 1-Substituted 1H-Indazoles

    A DBU-catalyzed aza-Michael reaction has been developed for synthesizing N 1-substituted 1H-indazoles from indazole and enones. This method offers high yields and N 1-regioselectivity, expanding the toolbox for synthesizing 1H-indazole derivatives (Yang et al., 2016).

  • Medicinal Importance of Indazole Motifs

    Indazoles, including 1H and 2H-indazoles, have notable medicinal importance. They exhibit a wide range of biological activities, such as antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties. This review highlights the synthesis routes and biological activities of these compounds (Gaikwad et al., 2015).

  • Monoamine Oxidase B Inhibitors

    Indazole and indole-carboxamides, including derivatives of 1H-Indazole, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant for therapeutic applications in neurodegenerative diseases (Tzvetkov et al., 2014).

  • Metal-Free Synthesis of 1H-Indazoles

    A novel, practical, and metal-free synthesis method for 1H-indazoles has been developed. This method uses methanesulfonyl chloride and triethylamine for the synthesis, offering an efficient and mild alternative to previous approaches (Counceller et al., 2008).

  • Inhibitors of d-Amino Acid Oxidase (DAAO)

    Isatin and 1H-indazol-3-ol derivatives have been explored as inhibitors of DAAO, an enzyme target in the treatment of schizophrenia. These compounds have shown promising results in vitro and in vivo studies (Szilágyi et al., 2018).

Safety And Hazards

1H-Indazol-5-ol is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Future Directions

The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis .

properties

IUPAC Name

1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDXWEPRYNHNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165967
Record name 1H-Indazol-5-ol
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazol-5-ol

CAS RN

15579-15-4
Record name 1H-Indazol-5-ol
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Record name 1H-Indazol-5-ol
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Record name 15579-15-4
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Record name 1H-Indazol-5-ol
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Record name 5-Hydroxy-1H-indazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Methoxyindazole (1.7 g, 11.5 mmol), (Tetrahedron, 1994, 50, 3529), was dissolved in ethylene chloride (35 ml) and cooled in an ice/water bath. Boron tribromide (57.4 ml of a 1M olution in methylene chloride, 57.4 mmol) was added over 10 minutes and then the mixture allowed to warm to ambient temperature. The mixture was stirred for 2 hours and then re-cooled in an ice/water bath. 2N Sodium hydroxide was slowly added until pH 8. The precipitated solid was filtered off and dried under vacuum at 60° C. overnight. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 5-hydroxyindazole (1.0 g, 65%) as a brown solid.
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65%

Synthesis routes and methods III

Procedure details

A methylene chloride solution of boron tribromide (18.5 ml, 18.5 mmol) was added to a solution of 5-methoxy-1H-indazole (1.24 g, 8.40 mmol) in methylene chloride (84 ml) at 0° C. and stirred at room temperature for 10 hours. Then, water was poured into the reaction solution in an ice-water bath, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogencarbonate solution and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=96/4) to obtain 1H-indazol-5-ol (877 mg, 71%).
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71%

Synthesis routes and methods IV

Procedure details

5-Methoxyindazole (1.7 g, 11.5 mmol), (Tetrahedron, 1994, 50, 3529), was dissolved in methylene chloride (35 ml) and cooled in an ice/water bath. Boron tribromide (57.4 ml of a 1M solution in methylene chloride, 57.4 mmol) was added over 10 minutes and then the mixture allowed to warm to ambient temperature. The mixture was stirred for 2 hours and then re-cooled in an ice/water bath. 2N Sodium hydroxide was slowly added until pH8. The precipitated solid was filtered off and dried under vacuum at 60° C. overnight. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 5-hydroxyindazole (11.0 g, 65%) as a brown solid.
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Synthesis routes and methods V

Procedure details

A solution of 5-methoxy-1H-indazole [0.410 g, Reference Example 24(a)] in dichloromethane (7.5 ml) was treated with a solution of boron tribromide in dichloromethane (7.5 ml, 1M). The mixture was then heated to reflux for 4 hours, then cooled to 0° C. and then treated dropwise with water (2 ml). The pH of this mixture was adjusted to 7-8 by addition of 10% aqueous sodium hydrogen carbonate. The mixture was then extracted three times with ethyl acetate. The combined extracts were dried over magnesium sulfate and then evaporated. The residual brown oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and hexane (1:1, v/v) to give 5-hydroxy-1H-indazole (0.310 g) as a yellow solid. LC-MS (METHOD B): RT=1.96 minutes; 135 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JC Janardhanan, RK Mishra, G Das… - Asian Journal of …, 2018 - Wiley Online Library
… -CHO: To a stirring solution of 1,3-diphenyl-1H-indazol-5-ol (0.5 mmol, 1 equiv.) and K 2 CO 3 … reaction procedure, reaction of 1,3-diphenyl-1H-indazol-5-ol 3a (0.5 mmol, 143 mg) with 1-…
Number of citations: 23 onlinelibrary.wiley.com
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
… Alternatively, alkylations of 1H-indazol-5-ol (27) followed by halogenation and arylation steps allowed for preparation of ethers of type 29. α amino acids used in the preparation of …
Number of citations: 37 www.sciencedirect.com
G Sandeep Reddy, S Mohanty, J Kumar… - Russian Journal of …, 2018 - Springer
… The following treatment of compound 8 by BBr3 in dry CH2Cl2 at room temperature for 10 h gave 3-(benzo[d]thiazol-2-yl)-1-methyl-1H-indazol-5-ol 9. Reaction of the intermediate 9 with …
Number of citations: 12 link.springer.com
R Bouley, HV Waldschmidt, MC Cato, A Cannavo… - Molecular …, 2017 - ASPET
… nitrite and subsequent hydrolysis, yielded 6-fluoro-1H-indazol-5-ol 4b (Iwakubo et al., 2007). … Intermediate 7a was synthesized from the commercially available 1H-indazol-5-ol 4a as …
Number of citations: 24 molpharm.aspetjournals.org
M Tang, Y Kong, B Chu, D Feng - Advanced Synthesis & …, 2016 - Wiley Online Library
… 6-Methoxy-1-tosyl-1H-indazol-5-ol (2d): Compound 2d was prepared according to the one-pot version; yield: 50 mg (79%). H NMR (400 MHz, CDCl 3 ): δ=2.35 (s, 3 H), 4.06 (s, 3H), …
Number of citations: 54 onlinelibrary.wiley.com
Y Yang, X He, Z Li, K Ran, N Wang, L Zhao… - European Journal of …, 2023 - Elsevier
… Commercially available 1H-Indazol-5-ol 9 as starting material, protection of 9 gave the TBDMS-protected phenol 10. Iodination followed by protection of the labile indazole nitrogen of …
Number of citations: 1 www.sciencedirect.com
Y Lu, KP Cole, JW Fennell, TD Maloney… - … Process Research & …, 2018 - ACS Publications
A new synthesis of a key indazole-containing building block for the MET kinase inhibitor merestinib was designed and demonstrated. Crucial to the successful construction of the …
Number of citations: 12 pubs.acs.org
M Shao, X Chen, F Yang, X Song, Y Zhou… - Journal of Medicinal …, 2022 - ACS Publications
… Compounds 7, 7a–7d, 7j–7za, and 8 were synthesized from the commercially available 1H-indazol-5-ol (9) as outlined in Scheme 1. Protection of 9 with tert-butyldimethylsilyl chloride (…
Number of citations: 13 pubs.acs.org
Y Duan, J Wang, S Zhu, ZC Tu, Z Zhang, S Chan… - European Journal of …, 2020 - Elsevier
Neurotrophic receptor tyrosine kinase (NTRK) fusions are oncogenic drivers for a variety of adult and pediatric tumors, validated by the US FDA approval of small molecular Trk …
Number of citations: 20 www.sciencedirect.com
A Shergalis, D Xue, FZ Gharbia, H Driks… - Journal of medicinal …, 2020 - ACS Publications
Disulfide bond formation is a critical post-translational modification of newly synthesized polypeptides in the oxidizing environment of the endoplasmic reticulum and is mediated by …
Number of citations: 15 pubs.acs.org

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